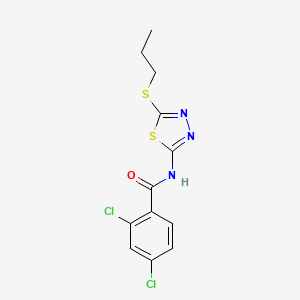

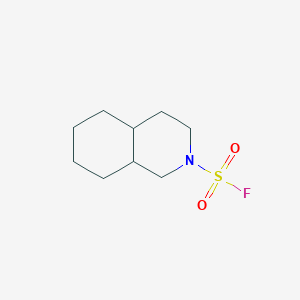

![molecular formula C19H24N2O B2783935 1-[2-(二苯甲氧基)乙基]哌嗪 CAS No. 60703-69-7](/img/structure/B2783935.png)

1-[2-(二苯甲氧基)乙基]哌嗪

描述

Molecular Structure Analysis

The molecular structure of “1-[2-(Diphenylmethoxy)ethyl]piperazine” is not explicitly provided in the search results. The molecular weight of the compound is 296.41 .Physical And Chemical Properties Analysis

The physical form of “1-[2-(Diphenylmethoxy)ethyl]piperazine” is oil . The compound has a molecular weight of 296.41 .科学研究应用

多巴胺受体相互作用

1-[2-(二苯基甲氧基)乙基]哌嗪与多巴胺受体表现出显著的相互作用。该化合物的取代衍生物已被测试其对大鼠纹状体中特定多巴胺结合位点的亲和力,显示出从其结合位点有效置换[3H]多巴胺的活性。这种相互作用表明与理解多巴胺能活性相关 (Van der Zee & Hespe, 1985)。

SPECT成像的潜力

该化合物在多巴胺再摄取位点的SPECT(单光子发射计算机断层扫描)成像中具有潜在应用。由1-[2-(二苯基甲氧基)乙基]哌嗪合成的GBR12783的新型123I标记衍生物,展示了有效的合成和作为SPECT成像剂的潜力 (He, Lee, Weinberger, & Costa, 1993)。

治疗剂开发

这种化学物质已被探索用于开发长效多巴胺转运蛋白配体,可能作为可卡因滥用的治疗剂。1-[2-(二苯基甲氧基)乙基]哌嗪的羟基化衍生物显示出显着的对映选择性和对多巴胺转运蛋白的亲和力 (Hsin et al., 2002)。

生物活性分子构象研究

1-[2-(二苯基甲氧基)乙基]哌嗪衍生物的结构和构象已得到研究,以了解它们与生物受体的相互作用,特别是关于这些分子中连接间隔基的构象 (Karolak‐Wojciechowska et al., 2003)。

多巴胺摄取抑制剂的开发

已进行研究以开发强效和选择性多巴胺摄取抑制剂,通过修饰1-[2-(二苯基甲氧基)乙基]哌嗪的哌嗪环。这些修饰导致了对多巴胺转运蛋白具有高亲和力和选择性的新配体 (Matecka et al., 1996)。

安全和危害

作用机制

Target of Action

The primary target of 1-[2-(Diphenylmethoxy)ethyl]piperazine is the dopamine transporter (DAT) . The DAT is a membrane-spanning protein that pumps the neurotransmitter dopamine out of the synaptic cleft back into cytosol, from which other transporters sequester the neurotransmitter into vesicles for storage and later release .

Mode of Action

1-[2-(Diphenylmethoxy)ethyl]piperazine interacts with the DAT by binding to it, thereby inhibiting the reuptake of dopamine . This results in an increase in the concentration of dopamine in the synaptic cleft, leading to prolonged and intensified signaling of dopamine receptors .

Pharmacokinetics

Given its structural similarity to other piperazine derivatives, it is likely to have good bioavailability and to be metabolized primarily in the liver .

Result of Action

The result of the action of 1-[2-(Diphenylmethoxy)ethyl]piperazine is an increase in dopaminergic signaling. This can lead to a variety of effects, depending on the specific dopaminergic pathways involved. For example, in the mesolimbic pathway, this could result in increased feelings of pleasure and reward .

Action Environment

The action, efficacy, and stability of 1-[2-(Diphenylmethoxy)ethyl]piperazine can be influenced by various environmental factors. These may include the presence of other drugs or substances, the pH of the environment, and the individual’s metabolic rate . .

属性

IUPAC Name |

1-(2-benzhydryloxyethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-15-21-13-11-20-12-14-21/h1-10,19-20H,11-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFDHHKTIBKZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Diphenylmethoxy)ethyl]piperazine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2783854.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2783856.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,4-dichlorobenzoate](/img/structure/B2783863.png)

![3-Methyl-7-(naphthalen-1-ylmethylsulfanyl)-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2783866.png)

![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)

![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)